

Introduction: A Cornerstone Intermediate in Heterocyclic Chemistry

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Compound of Interest

Compound Name: *Tert-butyl 2,3-dihydro-1h-pyrrole-1-carboxylate*

CAS No.: 73286-71-2

Cat. No.: B1278553

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Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate, commonly referred to in the scientific literature as N-Boc-2-pyrroline, is a pivotal synthetic intermediate in the field of organic chemistry. Its structure features a five-membered dihydropyrrole ring where the nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile building block for the synthesis of a wide array of more complex nitrogen-containing heterocycles, particularly substituted pyrrolidines, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.^{[1][2]}

The strategic importance of this molecule lies in the dual functionality conferred by its structure. The Boc group provides a robust yet readily cleavable protecting shield for the nitrogen atom, preventing its participation in unwanted side reactions while enabling precise chemical modifications elsewhere in the molecule.^{[1][3]} The endocyclic double bond, meanwhile, offers a reactive site for a variety of chemical transformations, including hydrogenations, additions, and C-H functionalization reactions.^{[4][5]} This guide offers a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

The unambiguous identification and characterization of a chemical entity are paramount for its effective use in synthesis. The structural and physical properties of **tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate** are well-documented.

Chemical Identity

- IUPAC Name: tert-butyl 2,3-dihydropyrrole-1-carboxylate[6]
- Common Synonyms: N-Boc-2-pyrroline, 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole[7]
- CAS Number: 73286-71-2[6][7]
- Molecular Formula: C₉H₁₅NO₂[1][6]
- Molecular Weight: 169.22 g/mol [1][6]
- Structure: The molecule consists of a 2,3-dihydropyrrole (also known as 2-pyrroline) heterocyclic core. The nitrogen atom at position 1 is linked to a tert-butyloxycarbonyl group, which is an ester of carbamic acid.[1]

Physicochemical Data

The physical properties of this compound make it amenable to standard organic synthesis laboratory procedures. It is typically a colorless to pale yellow liquid or a low-melting solid, soluble in common organic solvents.[1][8]

Property	Value	Source(s)
Appearance	White to yellow low melting solid or liquid	[8]
Melting Point	40.0 to 44.0 °C	[2][8]
Boiling Point	-208 °C (lit.); 75 °C at 1.5 mmHg	[2][8][9]
Density	-0.980 - 0.981 g/mL at 25 °C	[7][8][9]
Refractive Index (n _{20/D})	-1.458 - 1.468	[7][9][10]
Solubility	Soluble in dichloromethane, chloroform, ethyl acetate, ethanol, ether; Slightly soluble in water.	[1][10]

Spectroscopic Identifiers

- SMILES String:CC(C)(C)OC(=O)N1CCC=C1[7]
- InChI Key:DCVICHWBECIALB-UHFFFAOYSA-N[7][11]

Synthesis and Chemical Reactivity

The utility of **tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate** stems from its straightforward synthesis and predictable reactivity, which is dominated by the interplay between the Boc-protected nitrogen and the carbon-carbon double bond.

General Synthesis: The Boc Protection Strategy

The most prevalent method for synthesizing N-Boc-2-pyrroline involves the protection of the nitrogen atom of a suitable pyrrole or pyrroline precursor.[1] The standard protocol utilizes di-tert-butyl dicarbonate (Boc₂O) as the Boc-group source. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP), which deprotonates the nitrogen atom, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O.[1][3][12]

This protection strategy is fundamental in multi-step synthesis because it masks the reactivity of the amine, allowing other transformations to be carried out on the molecule.[3][13]

General workflow for the synthesis of N-Boc-2-pyrroline.

Exemplary Laboratory Protocol for N-Boc Protection:

- Dissolve the starting amine (e.g., 2,3-dihydropyrrole) in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
- Add a base, typically 1.1 to 1.5 equivalents (e.g., triethylamine).
- To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O), usually 1.1 equivalents, either neat or as a solution in the same solvent.
- Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is typically quenched with water or a mild aqueous acid.
- The organic layer is separated, washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
- Purification is achieved via column chromatography or distillation if necessary to afford the pure N-Boc protected product.[12][14]

Chemical Reactivity and Deprotection

The Boc group serves as an excellent gatekeeper of reactivity.[3] Its electron-withdrawing nature decreases the nucleophilicity of the pyrroline ring, thereby reducing its propensity for undesired polymerization, a common issue in pyrrole chemistry.[3] The compound is stable to most nucleophilic and basic conditions, making it compatible with a wide range of subsequent reaction steps.[15]

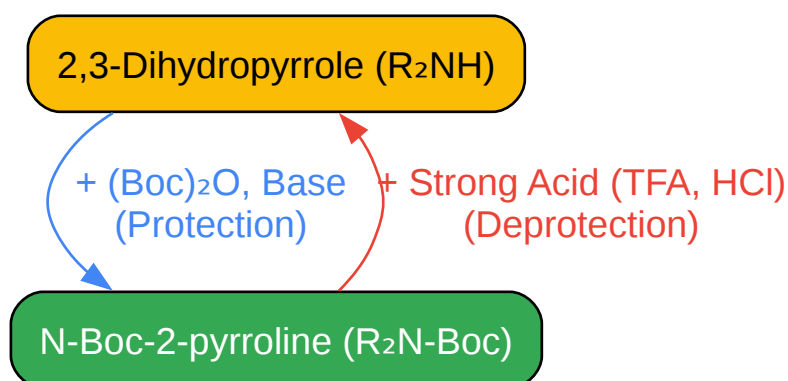
Key reactions involving N-Boc-2-pyrroline include:

- Reduction: The double bond can be readily reduced via catalytic hydrogenation (e.g., using Pd/C) to furnish the corresponding saturated N-Boc-pyrrolidine, a crucial scaffold in many

pharmaceutical agents.[16]

- Asymmetric C-H Functionalization: Advanced catalytic systems, such as those employing rhodium catalysts, can achieve highly selective C-H functionalization at positions adjacent to the double bond, providing a powerful route to chiral pyrrolidine derivatives.[4]
- Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems.

The removal of the Boc group (deprotection) is efficiently accomplished under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in methanol or dioxane, are commonly used.[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to release the free amine.[12]



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The reversible logic of Boc protection and deprotection.

Applications in Research and Drug Development

The structural features of N-Boc-2-pyrroline make it an invaluable precursor in several areas of chemical science, most notably in the synthesis of biologically active molecules.

Pharmaceutical and Medicinal Chemistry

The pyrrolidine ring is a "privileged scaffold" found in a multitude of FDA-approved drugs and clinical candidates. N-Boc-2-pyrroline is a key starting material for accessing this chemical space.

- **Synthesis of Bioactive Analogues:** It has been used in the synthesis of γ -aryl-GABA (gamma-aminobutyric acid) analogues via Heck arylation reactions.[10]
- **Antibacterial Agents:** The compound is a versatile intermediate in the synthesis of novel antibacterial compounds.[10]
- **Anti-inflammatory and Anti-cancer Agents:** Its unique structure facilitates the development of new pyrrole-based pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.[2]
- **Precursor to Complex Alkaloids:** It serves as a foundational building block for constructing complex natural product skeletons, such as pyrrolizidine alkaloids.[10]

Broader Synthetic Applications

Beyond pharmaceuticals, this intermediate finds use in other areas of chemical innovation:

- **Agrochemicals:** It is employed in the design and synthesis of new active ingredients for pesticides and herbicides.[2][17]
- **Material Science:** The compound can be incorporated into polymer backbones or as a monomer to modify material properties, such as thermal stability and mechanical strength.[2][17]

Safety and Handling

As with any laboratory chemical, proper handling of **tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate** is essential.

- **Hazard Classifications:** It is classified as an irritant to the skin and eyes and may cause respiratory irritation (STOT SE 3). It is also considered toxic if swallowed (Acute Toxicity 3, Oral).[7][9]
- **Personal Protective Equipment (PPE):** Standard laboratory PPE, including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[9]

- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, often under refrigeration (2-8 °C).[2]

Conclusion

Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate is more than just a simple heterocyclic compound; it is a strategic tool in the arsenal of the synthetic organic chemist. Its well-defined reactivity, governed by the robust Boc protecting group and a reactive alkene, provides a reliable and versatile platform for the construction of complex molecular architectures. The ease of its synthesis and the straightforward nature of its deprotection have cemented its role as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties and chemical behavior is indispensable for researchers and scientists aiming to innovate within these critical fields.

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